molecular formula C13H11N3OS B2732738 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1019137-71-3

3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2732738
CAS No.: 1019137-71-3
M. Wt: 257.31
InChI Key: IGKFCUZDDXVGEQ-UHFFFAOYSA-N
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Description

3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the condensation of ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate with (trimethylsilyl)isothiocyanate (TMS-ITC). This reaction proceeds through nucleophilic addition and subsequent cyclization to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include (trimethylsilyl)isothiocyanate (TMS-ITC) and ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from these reactions include various pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the specific substituents and reaction conditions used .

Scientific Research Applications

3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural arrangement, which imparts unique biological activities and potential therapeutic applications. The presence of both sulfur and nitrogen atoms within the heterocyclic ring system contributes to its distinctive chemical reactivity and biological properties .

Properties

IUPAC Name

3-methyl-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-16-12(17)11-10(15-13(16)18)9(7-14-11)8-5-3-2-4-6-8/h2-7,14H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKFCUZDDXVGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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